molecular formula C8H18ClN B2973788 2,2,6-Trimethylpiperidine hydrochloride CAS No. 2138145-63-6

2,2,6-Trimethylpiperidine hydrochloride

Cat. No. B2973788
CAS RN: 2138145-63-6
M. Wt: 163.69
InChI Key: NUSQEJLUUDADBH-UHFFFAOYSA-N
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Description

2,2,6-Trimethylpiperidine hydrochloride is a chemical compound with the Inchi Code 1S/C8H17N.ClH/c1-7-5-4-6-8(2,3)9-7;/h7,9H,4-6H2,1-3H3;1H . It is listed under the CAS Number: 2138145-63-6 .


Molecular Structure Analysis

The molecular structure of 2,2,6-Trimethylpiperidine hydrochloride is represented by the Inchi Code 1S/C8H17N.ClH/c1-7-5-4-6-8(2,3)9-7;/h7,9H,4-6H2,1-3H3;1H .


Physical And Chemical Properties Analysis

2,2,6-Trimethylpiperidine hydrochloride is a powder with a melting point of 236-237 degrees Celsius . It has a molecular weight of 163.69 .

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties : Research on derivatives of trimethylpiperidine, specifically 1,2,5-trimethylpiperidin-4-ols, has shown significant antimicrobial activity against various microorganisms. One derivative demonstrated a broad spectrum of activity against 16 different test microorganisms, indicating potential for further antimicrobial testing (Dyusebaeva et al., 2017).

Chemical Synthesis and Analysis

  • Ganglionic Blocking Drugs : Methylpiperidines, including 2,2,6-Trimethylpiperidine, have been studied for their ganglionic blocking properties. These compounds have shown potential in affecting nervous system functions (Vidal-Beretervide et al., 1966).
  • NMR Studies : Proton magnetic resonance (PMR) studies of cyclic compounds like 2,2,6-Trimethylpiperidine have been conducted to determine their configurations, providing valuable insights for chemical synthesis and analysis (Booth et al., 1968).
  • Peptide Syntheses : Trimethylpiperidine derivatives have been used in the synthesis of various peptides, indicating their utility in complex biochemical processes (Stewart, 1967).

Materials Science and Engineering

  • Catalytic Oxidation Systems : Trimethylpiperidine compounds have been utilized in catalytic oxidation systems, demonstrating their role in facilitating chemical reactions (Shimizu et al., 1992).
  • ESR Spin Probes : These compounds have been used as spin probes in ionic liquids, aiding in the study of molecular dynamics and interactions (Stoesser et al., 2006).
  • Redox Flow Batteries : Derivatives of trimethylpiperidine, such as Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chlorid (TMA-TEMPO), have been studied for their performance in redox flow batteries, demonstrating potential in energy storage applications (Schubert et al., 2022).

Pharmaceutical and Biological Studies

  • Anticancer Research : Gold(III) complexes containing trimethylpiperidine derivatives have been investigated for their potential as anticancer agents. Their ability to inhibit the growth of yeast cells at low concentrations indicates potential biomedical applications (Fazaeli et al., 2011).

Safety And Hazards

The safety information for 2,2,6-Trimethylpiperidine hydrochloride indicates that it is associated with certain hazards. The GHS07 pictogram is used to represent these hazards, and the associated hazard statements are H315, H319, and H335 .

properties

IUPAC Name

2,2,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-5-4-6-8(2,3)9-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSQEJLUUDADBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-Trimethylpiperidine hydrochloride

CAS RN

2138145-63-6
Record name 2,2,6-trimethylpiperidine hydrochloride
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